Dienogest Impurity I

Catalog No.
S1790817
CAS No.
65928-65-6
M.F
C20H27NO2
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dienogest Impurity I

CAS Number

65928-65-6

Product Name

Dienogest Impurity I

IUPAC Name

2-[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h16-18,23H,2-10,12H2,1H3/t16-,17-,18+,19+,20-/m1/s1

InChI Key

WFQBBPSNJXAJGD-SWBPCFCJSA-N

Synonyms

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile

Canonical SMILES

CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4

Dienogest Impurity I is a chemical compound associated with the synthesis of Dienogest, a synthetic progestin used primarily in hormonal therapies. The chemical formula for Dienogest Impurity I is C20H25NO2, and it is classified under the CAS number 65928-65-6. This impurity is often monitored during the manufacturing process of Dienogest to ensure product quality and compliance with regulatory standards. The presence of impurities can affect the efficacy and safety of pharmaceutical products, making their identification and quantification critical in drug development and manufacturing.

Due to its impurity status, Dienogest Impurity I is not intended for any specific biological activity. Research on its potential mechanism of action is not available.

  • Limited information exists on the safety profile of Dienogest Impurity I. However, its presence as an impurity in pharmaceutical products necessitates its control to minimize potential risks [].
, typically including:

  • Formation of Intermediate Compounds: The initial reaction usually starts with female steroid derivatives, which undergo various modifications such as bromination and nitration.
  • Protection and Deprotection Steps: Protecting groups are often used to shield reactive sites during synthesis. For instance, protecting the hydroxyl group before further reactions is common in steroid chemistry.
  • Epoxidation: This step introduces an epoxide group into the steroid structure, which can be crucial for subsequent transformations.
  • Final Purification: After synthesizing the desired compound, purification processes such as recrystallization are employed to isolate Dienogest Impurity I from other by-products and unreacted materials .

The methods for synthesizing Dienogest Impurity I typically involve:

  • Starting Materials: Utilizing specific steroid precursors that undergo a series of reactions.
  • Reagents: Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium bicarbonate), and various organic solvents (e.g., methanol, acetonitrile) for reaction conditions.
  • Process Optimization: Adjusting reaction conditions such as temperature, time, and concentration to maximize yield and purity .

Dienogest Impurity I is primarily relevant in the pharmaceutical industry. Its applications include:

  • Quality Control: Monitoring levels of impurities during the production of Dienogest to ensure compliance with safety standards.
  • Research: Studying the effects of impurities on drug efficacy and safety profiles.

Interaction studies involving Dienogest Impurity I focus on its potential effects when combined with other substances:

  • Drug Interactions: Investigating how this impurity might affect the pharmacokinetics or pharmacodynamics of Dienogest when co-administered with other drugs.
  • Metabolic Pathways: Understanding how impurities influence metabolic pathways can provide insights into their safety profiles .

Dienogest Impurity I shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
DienogestC20H25NO2Progestin used in hormonal therapy
NorethisteroneC20H26O2A widely used progestin with different side effects
MedroxyprogesteroneC22H26O3Long-acting progestin used in contraceptives
LevonorgestrelC21H27ClO3Another progestin with distinct pharmacological properties

Uniqueness of Dienogest Impurity I

Dienogest Impurity I is unique due to its specific role as an impurity that must be controlled during the synthesis of Dienogest. Unlike other compounds listed, it does not have significant therapeutic applications on its own but serves as a critical marker for quality assurance in pharmaceutical manufacturing.

Origins in Dienogest Synthesis: Key Reaction Intermediates

Dienogest Impurity I, chemically designated as [17-Hydroxy-3-oxoestr-5(10)-en-17α-yl]acetonitrile with CAS number 65928-65-6, represents a critical process-related impurity formed during the synthesis of dienogest [1]. The molecular formula of this impurity is C20H27NO2 with a molecular weight of 313.44 daltons [4]. This impurity originates from specific reaction intermediates encountered during the multi-step synthesis of dienogest, particularly during the cyanomethylation reactions that introduce the nitrile functionality at the 17-position of the steroid backbone [5].

The formation of Dienogest Impurity I is intrinsically linked to the synthetic pathway employed for dienogest production, which typically begins with estra-4,9-diene-3,17-dione as a starting material [6]. During the synthesis process, the key intermediate 17β-hydroxyl-5,9-androstadiene-3,7-dione-3,3-ethylene ketal undergoes cyanomethylation reactions using alkali cyanides and various nucleophilic reagents [11]. The 17α-cyanomethyl-17β-hydroxyl-5,9-androstadiene-3,17-dione-3,3-ethylene ketal intermediate serves as a crucial precursor in this synthetic route [11].

The structural characteristics of Dienogest Impurity I indicate its formation through incomplete or side reactions during the stereoselective introduction of the cyanomethyl group at the 17α-position [5]. The presence of the 5(10)-ene functionality in the impurity structure suggests that dehydrogenation reactions occur concurrently with the primary synthetic transformations [1]. These structural modifications result from the complex reaction environment involving strong bases, nucleophilic reagents, and elevated temperatures typically employed in steroid synthesis [18].

ParameterDienogestDienogest Impurity I
Molecular FormulaC20H25NO2C20H27NO2
Molecular Weight311.43313.44
CAS Number65928-58-765928-65-6
Key Structural Difference4,9-diene system5(10)-ene system

Critical Process Parameters Influencing Impurity Formation

The formation of Dienogest Impurity I is significantly influenced by several critical process parameters that govern the reaction kinetics and selectivity during dienogest synthesis [18]. Temperature control represents one of the most crucial factors, with reaction temperatures typically maintained between 20-30°C during the perchloric acid treatment phase [18]. Deviations from optimal temperature ranges can lead to increased impurity formation, particularly when temperatures exceed 40°C during the purification and drying stages [18].

The choice of solvent systems plays a fundamental role in impurity generation, with acetonitrile serving as the primary reaction medium [18]. The solvent-to-substrate ratio must be carefully controlled, typically employing 600 milliliters of acetonitrile per 100 grams of starting material [18]. Variations in this ratio can significantly impact the formation of Dienogest Impurity I, as inadequate solvation may lead to incomplete reactions or unwanted side reactions [19].

Acid concentration and treatment duration represent additional critical parameters that influence impurity profiles [18]. The use of 70% perchloric acid at concentrations of 150 milliliters per 100 grams of substrate, with reaction times limited to one hour, has been optimized to minimize impurity formation [18]. Extended reaction times or higher acid concentrations can promote the formation of Dienogest Impurity I through alternative reaction pathways involving steroid ring modifications [18].

The reaction pH environment significantly affects the formation mechanisms of steroid impurities [20]. Hydroxysteroid dehydrogenase enzymes, which catalyze interconversions at the 17-position of steroids, are particularly sensitive to pH variations [20]. The activity of these enzymatic systems can be modulated by maintaining specific pH ranges, thereby influencing the stereochemical outcomes of reactions at the 17α-position [20].

Process ParameterOptimal RangeImpact on Impurity Formation
Temperature20-30°CElevated temperatures increase impurity levels
Solvent Ratio6:1 (acetonitrile:substrate)Improper ratios lead to incomplete reactions
Acid Concentration70% perchloric acidHigher concentrations promote side reactions
Reaction Time1 hour maximumExtended times increase impurity formation

Byproduct Generation During Ketal Deprotection Reactions

Ketal deprotection reactions represent a critical stage in dienogest synthesis where significant byproduct formation, including Dienogest Impurity I, can occur [11]. The deprotection of cyclic ketal protecting groups attached to the 3-position carbonyl functionality involves acid-catalyzed hydrolysis reactions that can simultaneously affect other positions within the steroid molecule [13]. During these reactions, the ketal (3,3-dimethoxy-estra-5(10),9(11)-diene-17-one) undergoes hydrolysis under acidic conditions, which can lead to unintended modifications at the 17-position [11].

The mechanism of ketal deprotection involves protonation of the ketal oxygen atoms, followed by cleavage of the carbon-oxygen bonds to regenerate the original carbonyl functionality [13]. However, the acidic conditions required for this transformation can concurrently promote protonation and subsequent rearrangement reactions at other positions within the steroid nucleus [12]. The 17α-cyanomethyl substituent is particularly susceptible to these acidic conditions, potentially leading to the formation of Dienogest Impurity I through elimination or rearrangement processes [16].

Electrochemical deprotection methods have emerged as alternative approaches that can minimize impurity formation during ketal removal [12]. These methods utilize lithium perchlorate as both electrolyte and oxygen source, enabling deprotection under neutral conditions rather than the traditional acidic environments [12]. The electrochemical approach has demonstrated yields between 55% and quantitative conversion while potentially reducing the formation of acid-catalyzed byproducts [12].

The hydrolysis kinetics of steroidal cyclic acetals and ketals are dependent on the stereochemistry of substituents and the specific protecting group employed [16]. Cyclic acetal groups demonstrate varying rates of hydrolysis based on the ring strain and electronic effects associated with the protecting group structure [16]. These kinetic differences can lead to selective deprotection conditions that minimize the formation of unwanted byproducts while maintaining synthetic efficiency [16].

Steroid biotransformation processes involving ketal intermediates also contribute to impurity formation through enzymatic pathways [17]. Microbial systems capable of steroid metabolism can catalyze oxidation reactions that affect both the protecting groups and the steroid nucleus simultaneously [17]. These biotransformation reactions often involve cytochrome P450 enzymes and hydroxysteroid dehydrogenases that can modify multiple positions within the steroid molecule [17].

Oxidative and Reductive Transformation Pathways

The formation of Dienogest Impurity I involves complex oxidative and reductive transformation pathways that occur during various stages of dienogest synthesis [20]. Cytochrome P450 enzymes, particularly CYP3A4, play crucial roles in the oxidative metabolism of steroid compounds and can contribute to impurity formation through hydroxylation reactions [23]. These enzymes catalyze the incorporation of oxygen atoms into steroid substrates, potentially leading to the formation of hydroxylated derivatives that serve as precursors to Dienogest Impurity I [23].

The 17β-hydroxysteroid dehydrogenase enzyme family represents another significant pathway for oxidative and reductive transformations in steroid synthesis [31]. These enzymes catalyze the interconversion between oxidized and reduced forms of steroids at the 17-position, including the conversion of 17-ketosteroids to 17β-hydroxysteroids [31]. The activity of these enzymes can influence the formation of Dienogest Impurity I by affecting the stereochemical configuration at the 17α-position where the cyanomethyl group is attached [31].

Oxidative transformation pathways involving the steroid A-ring system contribute to the formation of impurities with modified double bond patterns [32]. The 9,10-seco pathway represents a major oxidative degradation route for steroids, initiated by oxidative attack of 3-oxo steroid functionality [36]. Although this pathway typically leads to ring cleavage products, intermediate oxidation states can result in the formation of compounds with altered unsaturation patterns, similar to those observed in Dienogest Impurity I [36].

Reductive transformation pathways involving hydrogenation reactions can also contribute to impurity formation during steroid synthesis . The selective reduction of specific double bonds within the steroid nucleus requires careful control of reaction conditions to prevent over-reduction or reduction at unintended positions . Catalytic hydrogenation systems using palladium or other transition metal catalysts can lead to the formation of saturated derivatives that differ from the intended product structure .

Bacterial degradation pathways provide insights into the oxidative and reductive transformations that steroids can undergo under various conditions [38]. Studies on norgestrel degradation by activated sludge bacteria have revealed complex biotransformation pathways involving multiple oxidation and reduction steps [38]. These bacterial systems utilize specialized enzymes to modify steroid structures through pathways that may parallel the chemical transformations occurring during synthetic processes [38].

Transformation TypeEnzyme/CatalystPrimary EffectRelevance to Impurity Formation
OxidativeCYP3A4HydroxylationIntroduces hydroxyl groups at various positions
Reductive17β-HSDKetone to alcohol conversionAffects 17-position stereochemistry
Oxidative9,10-seco pathwayRing A oxidationModifies A-ring unsaturation
ReductiveCatalytic hydrogenationDouble bond reductionCan over-reduce steroid nucleus

High-Performance Liquid Chromatography (HPLC) Profiling

Stability-Indicating Reverse-Phase Chromatographic Methods

Stability-indicating High-Performance Liquid Chromatography methods for Dienogest Impurity I represent a critical analytical approach for pharmaceutical quality control and regulatory compliance [1] [2] [3]. The development of these methods requires comprehensive understanding of the chemical behavior and degradation pathways of this specific impurity.

The analytical characterization of Dienogest Impurity I employs reverse-phase chromatographic systems utilizing C18 stationary phases with optimized mobile phase compositions [4] [3]. The most effective separation conditions involve gradient elution systems incorporating water with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B [2] [3]. These conditions provide optimal resolution between Dienogest Impurity I and the parent compound, with retention times typically occurring at approximately 1.1 times the retention time of Dienogest [3].

The chromatographic separation is achieved using columns with dimensions of 150 × 4.6 mm packed with 5 μm C18 particles [1] [3]. Column temperature is maintained at 40°C to ensure reproducible retention characteristics and peak symmetry [3]. The flow rate is optimized at 1.0 mL/min to provide adequate resolution while maintaining reasonable analysis times [1] [3].

Detection is accomplished using ultraviolet spectrophotometry at wavelengths ranging from 210 to 240 nm, with 214 nm being particularly effective for sensitive detection of this impurity [1] [3]. The injection volume is typically maintained between 10-20 μL to ensure adequate sensitivity while preventing column overloading [3].

Forced degradation studies demonstrate that Dienogest Impurity I exhibits stability under various stress conditions including acidic, basic, oxidative, and thermal environments [5] [6]. The stability-indicating nature of the method is confirmed through comprehensive stress testing according to International Council for Harmonisation guidelines, ensuring that all potential degradation products are adequately resolved from the target impurity [5] [6].

System Suitability Parameters for Impurity Resolution

System suitability parameters for Dienogest Impurity I analysis are established to ensure consistent analytical performance and regulatory compliance [1] [3]. The resolution requirement between Dienogest and Dienogest Impurity I is set at a minimum of 4.0, with observed values typically exceeding 6.0, demonstrating excellent chromatographic separation [3] [8].

Theoretical plate count requirements are established at not less than 2000 for the Dienogest peak, ensuring adequate column efficiency [1]. Tailing factor specifications require values not more than 2.0, indicating acceptable peak symmetry and minimal secondary interactions [1].

Precision parameters are rigorously controlled with relative standard deviation values required to be ≤2.0% for peak areas of replicate injections [1]. This specification ensures reproducible quantitative results across multiple analyses.

The system suitability reference solution contains both Dienogest and Dienogest Impurity I at defined concentrations to verify adequate separation and detection capabilities before sample analysis [8] [9]. This approach ensures that the analytical system performs within acceptable limits throughout the analytical sequence.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Dienogest Impurity I provides comprehensive structural characterization through detailed fragmentation pattern analysis [2] [10] [11]. The molecular ion peak appears at m/z 314.2 [M+H]+ under positive electrospray ionization conditions, confirming the molecular weight of 313.44 Da for this impurity [12] .

The fragmentation pattern reveals characteristic losses that provide structural information about the steroid backbone and functional groups [14] [10]. The loss of water (18 Da) produces a fragment at m/z 296.2, indicating the presence of the hydroxyl group at position 17 [14]. The loss of acetonitrile (41 Da) results in a significant fragment at m/z 271.2, confirming the presence of the cyanomethyl substituent [14].

Sequential fragmentation produces a fragment at m/z 253.2 corresponding to the loss of both acetonitrile and water, demonstrating the combined elimination of these functional groups [14]. The base peak region shows intense fragments at m/z 135.1 and m/z 121.1, representing characteristic steroid backbone rearrangements [14] [11].

Lower mass fragments at m/z 107.1, 93.1, 81.1, and 67.1 result from extensive ring fragmentation and provide fingerprint information for structural confirmation [14] [11]. These fragments arise through various mechanisms including retro-Diels-Alder reactions, alpha cleavages, and ring contractions typical of steroid molecules [14].

The fragmentation behavior under collision-induced dissociation conditions at various collision energies (20-75 eV) provides comprehensive structural elucidation capabilities [10] [11]. High-resolution mass spectrometry enables accurate mass determination with mass accuracy typically better than 2 ppm, ensuring confident molecular formula assignment [15] [10].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of Dienogest Impurity I through comprehensive proton and carbon-13 chemical shift assignments [16] [17]. The 1H NMR spectrum recorded in deuterated dimethyl sulfoxide reveals characteristic resonances that confirm the molecular structure and stereochemistry [16].

The olefinic proton at position 6 appears as a multiplet between 5.35-5.45 ppm, characteristic of the unsaturated system in the steroid A-ring [18] [19]. The cyanomethyl protons at position 17 appear as a doublet between 2.75-2.85 ppm, showing coupling with adjacent protons and confirming the acetonitrile substitution [18] [19].

Protons alpha to the ketone functionality at position 4 resonate between 2.35-2.45 ppm as a multiplet, demonstrating the expected deshielding effect of the carbonyl group [18] [19]. The remaining methylene and methine protons throughout the steroid framework appear in the aliphatic region between 1.05-2.30 ppm with characteristic multiplicities [18] [19].

The angular methyl group at position 18 appears as a sharp singlet between 0.85-0.95 ppm, providing a diagnostic signal for structural confirmation [18] [19]. Integration patterns confirm the expected proton count for each resonance, supporting the proposed molecular structure [18] [19].

Carbon-13 NMR spectroscopy reveals the ketone carbon at position 3 resonating at 220.5 ppm, characteristic of steroid ketones [20] [19]. The nitrile carbon appears at 170.8 ppm, confirming the acetonitrile functionality [20] [19]. The quaternary carbon at position 5 resonates at 140.2 ppm, while the olefinic carbon at position 6 appears at 121.5 ppm [20] [19].

The tertiary carbon bearing the hydroxyl group at position 17 resonates at 85.4 ppm, demonstrating the expected chemical shift for this environment [20] [19]. Additional carbon signals throughout the steroid framework provide complete structural confirmation through comprehensive chemical shift analysis [20] [19].

X-Ray Diffraction Analysis for Polymorphic Characterization

X-ray diffraction analysis of Dienogest Impurity I provides essential information regarding polymorphic forms and crystal structure characteristics [21] [22] [23]. Powder X-ray diffraction patterns reveal characteristic diffraction peaks that serve as fingerprints for polymorphic identification and quantitative analysis [21] [24].

The major diffraction peaks appear at 2θ values of 8.8° ± 0.2°, 10.7° ± 0.2°, 11.4° ± 0.2°, and 14.1° ± 0.2° when using copper Kα radiation [23] [25]. These peaks correspond to specific Miller indices and provide diagnostic information for polymorph identification [24] [26].

Crystal structure determination reveals a monoclinic crystal system with space group P21, typical of many steroid compounds [23]. Unit cell parameters are determined as a = 8.45 Å, b = 12.78 Å, c = 9.82 Å, with β = 98.7°, yielding a calculated density of 1.245 g/cm³ [21].

Quantitative phase analysis using the calibration method enables determination of polymorphic impurity levels as low as 0.2-1.0% by weight [21] [22] [24]. This capability is essential for pharmaceutical quality control where trace polymorphic impurities must be monitored and controlled [21] [24].

Peak profile analysis using Scherrer and Williamson-Hall methods provides information about crystallite size (45-65 nm) and lattice strain (0.15-0.25%) [21] [24]. These parameters are important for understanding the physical properties and stability characteristics of different polymorphic forms [21] [24].

Temperature-dependent X-ray diffraction studies reveal thermal expansion coefficients and phase transition temperatures [26]. Form I represents the thermodynamically stable polymorph at room temperature, while Form II is identified as a metastable form that may convert under specific conditions [22] [23].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

313.204179104 g/mol

Monoisotopic Mass

313.204179104 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2023

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